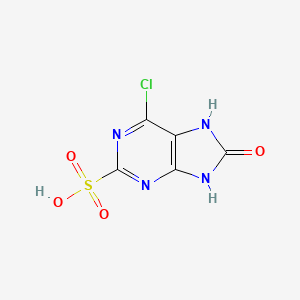

6-Chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid

Description

6-Chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid is a purine derivative featuring a partially saturated purine core (7,9-dihydro), with functional groups at positions 2 (sulfonic acid), 6 (chloro), and 8 (oxo). Purine analogs are critical in medicinal chemistry due to their roles as enzyme inhibitors, antiviral agents, or intermediates in nucleotide synthesis. The oxo group at position 8 could participate in hydrogen bonding or tautomerism, affecting molecular stability and biological activity.

Properties

CAS No. |

7250-57-9 |

|---|---|

Molecular Formula |

C5H3ClN4O4S |

Molecular Weight |

250.62 g/mol |

IUPAC Name |

6-chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid |

InChI |

InChI=1S/C5H3ClN4O4S/c6-2-1-3(9-4(11)7-1)10-5(8-2)15(12,13)14/h(H,12,13,14)(H2,7,8,9,10,11) |

InChI Key |

XVOZYRQCHJMEIB-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(N=C2Cl)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid typically involves the chlorination of 8-oxo-7H-purine-2-sulfonic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The keto group at the 8th position can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The keto group can also be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 6-azido-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid, 6-thiocyanato-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid, and 6-methoxy-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid.

Oxidation Reactions: Products include 8-carboxy-7H-purine-2-sulfonic acid.

Reduction Reactions: Products include 8-hydroxy-8,9-dihydro-7H-purine-2-sulfonic acid.

Scientific Research Applications

6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Biology: It serves as a probe to study enzyme-substrate interactions and the mechanisms of purine metabolism.

Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid involves its interaction with various molecular targets:

Enzymes: It inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

Nucleic Acids: It can intercalate into DNA and RNA, disrupting their normal function and leading to cell death.

Signaling Pathways: It affects signaling pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following purine derivatives from the provided evidence serve as structural analogs for comparison:

Analysis of Substituent Effects

Fluoro (653-99-6): Enhances electronegativity and metabolic stability but reduces solubility.

Position 6 Modifications: Chloro (Target): Moderately electronegative; may enhance halogen bonding compared to methylsulfanyl (in 653-99-6) or oxo groups (in 6-oxo-9-deazapurine) .

Position 8 and Core Modifications: 8-oxo (Target): Likely stabilizes keto-enol tautomerism, contrasting with the 6-oxo group in 9-deazahypoxanthine .

Research Implications and Limitations

Key research gaps include:

- Experimental data on solubility, pKa (sulfonic acid group), and stability.

- Biological activity screening (e.g., enzyme inhibition, antiviral properties).

- Comparative studies with 6-oxo-9-deazapurine derivatives to assess the impact of the sulfonic acid group .

Biological Activity

6-Chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid (CAS No. 7250-57-9) is a heterocyclic compound belonging to the purine family. Its unique structure, characterized by a chlorine atom at the 6th position, a keto group at the 8th position, and a sulfonic acid group at the 2nd position, endows it with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and molecular biology, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClN₄O₄S |

| Molecular Weight | 250.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7250-57-9 |

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes:

- Enzyme Inhibition : It inhibits key enzymes in purine metabolism such as xanthine oxidase and adenosine deaminase. This inhibition can disrupt normal purine metabolism, leading to altered cellular functions.

- Nucleic Acid Intercalation : The compound can intercalate into DNA and RNA structures, which may disrupt their normal function and contribute to cytotoxic effects in rapidly dividing cells.

- Impact on Signaling Pathways : It influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.

Antiviral and Anticancer Potential

Research indicates that this compound exhibits promising antiviral and anticancer properties:

- Antiviral Activity : Studies have shown that this compound can interfere with nucleic acid synthesis in viral replication processes, suggesting its potential as an antiviral agent.

- Anticancer Effects : In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been tested against lung cancer cell lines A549 and H358, showing significant cytotoxicity compared to normal epithelial cells .

Case Studies

Several studies highlight the biological effects of this compound:

- Cytotoxicity in Cancer Cells : A study assessed the effects of the compound on human lung cancer cells (A549). Results indicated that treatment led to increased apoptosis markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Comparative Studies : Comparisons with other purine derivatives revealed that this compound has a unique profile that enhances its biological efficacy due to its combined functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.